D-Citronellol

Catalog No.
S525174
CAS No.
1117-61-9
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Citronellol

CAS Number

1117-61-9

Product Name

D-Citronellol

IUPAC Name

(3R)-3,7-dimethyloct-6-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/t10-/m1/s1

InChI Key

QMVPMAAFGQKVCJ-SNVBAGLBSA-N

SMILES

CC(CCC=C(C)C)CCO

Solubility

Soluble in DMSO

Synonyms

citronellol, citronellol, (+-)-isomer, citronellol, (R)-isomer, citronellol, (S)-isomer, citronellol, titanium (+4) salt

Canonical SMILES

CC(CCC=C(C)C)CCO

Isomeric SMILES

C[C@H](CCC=C(C)C)CCO

Description

The exact mass of the compound D-Citronellol is 156.1514 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of citronellol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

D-Citronellol, also known as β-citronellol, is an acyclic monoterpenoid alcohol with the chemical formula C₁₀H₂₀O and a molecular weight of approximately 156.25 g/mol. It is commonly found in essential oils, particularly in the oil of rose and geranium, where it contributes to their characteristic fragrances. D-Citronellol exists in two enantiomeric forms, with the (−)-isomer being more prevalent in nature, while the (+)-isomer is primarily derived from citronella oil .

Typical of alcohols and terpenoids. Key reactions include:

  • Hydrogenation: D-Citronellol can be synthesized through the hydrogenation of geraniol or nerol using catalysts such as copper chromite .
  • Oxidation: It can be oxidized to form citronellal or other derivatives, which may further react to produce diols or acids .
  • Esterification: D-Citronellol can react with acids to form esters, which are often used in perfumery and flavoring applications.

D-Citronellol exhibits several biological activities:

  • Antifungal Properties: It has been shown to possess antifungal activity against strains like Trichophyton rubrum and Candida albicans, making it a potential candidate for therapeutic applications .
  • Insect Repellent: Due to its strong aroma, D-Citronellol is widely used as an insect repellent, particularly in formulations aimed at repelling mosquitoes .
  • Skin Sensitivity: While generally recognized as safe for use in food and cosmetics by the FDA, some individuals may develop sensitivities or allergic reactions to D-Citronellol .

D-Citronellol can be synthesized through several methods:

  • Hydrogenation of Geraniol: The most common industrial method involves the hydrogenation of geraniol over a copper chromite catalyst .
  • From Citronellal: D-Citronellol can be produced by reducing citronellal using various reducing agents such as Raney nickel or palladium catalysts .
  • Synthesis from Essential Oils: It can also be extracted from natural sources like citronella oil through distillation processes .

D-Citronellol has a wide range of applications:

  • Fragrance Industry: It is extensively used in perfumes and scented products due to its pleasant floral aroma .
  • Food Industry: As a flavoring agent, it enhances the taste profile of various food products.
  • Cosmetics: Incorporated into personal care products for its fragrance and potential skin benefits.
  • Insect Repellent Formulations: Commonly included in formulations designed to repel insects .

Research on D-Citronellol's interactions primarily focuses on its metabolic pathways and potential toxicological effects. Studies indicate that it does not activate certain cytochrome P450 enzymes associated with carcinogenic processes, suggesting a low risk for mutagenicity or toxicity through reactive oxygen species generation . Furthermore, metabolites of D-Citronellol have been identified in urine studies, indicating its metabolic processing within biological systems .

D-Citronellol shares structural similarities with several other monoterpenoids. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
GeraniolC₁₀H₁₈OFound in rose oil; used as a fragrance and flavoring agent.
CitronellalC₁₀H₁₈OPrecursor to D-Citronellol; has a lemon-like aroma; used as an insect repellent.
LinaloolC₈H₁₈OCommonly found in lavender; known for its calming properties.
NerolC₁₀H₁₈OIsomer of geraniol; used in perfumes; has a similar scent profile.

Uniqueness of D-Citronellol

What sets D-Citronellol apart from these similar compounds is its specific enantiomeric form and its distinct presence in rose and geranium oils. While other compounds like geraniol and citronellal are also widely used in fragrances and insect repellents, D-Citronellol's unique scent profile and biological activity contribute to its specialized applications within the fragrance industry and natural product formulations.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Colorless viscous liquid; [Sigma-Aldrich MSDS]

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Boiling Point

221.00 to 224.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

d20 0.86

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P01OUT964K

GHS Hazard Statements

Aggregated GHS information provided by 326 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (85.28%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (47.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1117-61-9
7540-51-4

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
6-Octen-1-ol, 3,7-dimethyl-, (3R)-: ACTIVE

Dates

Modify: 2023-08-15
1: Kobayashi Y, Sato H, Yorita M, Nakayama H, Miyazato H, Sugimoto K, Jippo T. Inhibitory effects of geranium essential oil and its major component, citronellol, on degranulation and cytokine production by mast cells. Biosci Biotechnol Biochem. 2016 Jun;80(6):1172-8. doi: 10.1080/09168451.2016.1148573. Epub 2016 Mar 1. PubMed PMID: 26927807.
2: Sicard G, Holley A. Receptor cell responses to odorants: similarities and differences among odorants. Brain Res. 1984 Feb 6;292(2):283-96. PubMed PMID: 6692160.

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